4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organoboron compound characterized by the presence of a boronic ester group attached to a phenolic ring. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 4-isopropylphenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The boronic ester can be reduced to form the corresponding borane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of a base such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).
Major Products:
Oxidation: Quinones
Reduction: Boranes
Substitution: Biaryl compounds
Scientific Research Applications
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is widely used in scientific research due to its versatility:
Chemistry: It is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Used in the synthesis of biologically active molecules and probes for studying cellular processes.
Medicine: Plays a role in the development of new therapeutic agents, including anticancer and antiviral drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol in cross-coupling reactions involves the formation of a palladium-boron complex. This complex facilitates the transfer of the boronic ester group to an aryl halide, resulting in the formation of a new carbon-carbon bond. The key molecular targets and pathways include:
Palladium Catalyst Activation: Formation of a palladium(0) species.
Transmetalation: Transfer of the boronic ester group to the palladium center.
Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the isopropyl and dioxaborolane groups, making it less sterically hindered.
4-Isopropylphenylboronic Acid: Similar structure but lacks the dioxaborolane group, affecting its reactivity and stability.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar but without the isopropyl group, influencing its solubility and reactivity.
Uniqueness: 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of steric and electronic properties, which enhance its reactivity in cross-coupling reactions. The presence of the isopropyl group increases its solubility in organic solvents, while the dioxaborolane group provides stability and facilitates efficient transmetalation.
This compound’s unique structure and reactivity make it a valuable tool in synthetic organic chemistry, enabling the efficient construction of complex molecular architectures.
Properties
IUPAC Name |
4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10(2)11-7-8-13(17)12(9-11)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFMIDSXASBIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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